molecular formula C9H9N5 B13842695 2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole

2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole

Cat. No.: B13842695
M. Wt: 187.20 g/mol
InChI Key: XUAKMKWMUDMZGS-UHFFFAOYSA-N
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Description

2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole is a heterocyclic compound that features a fused ring system combining pyrimidine and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrimidine derivatives with hydrazine or its derivatives, followed by cyclization to form the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[3,4-c]pyrazole oxides, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the disruption of the CDK2/cyclin A2 complex, leading to altered cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole is unique due to its specific fused ring structure, which imparts distinct electronic and steric properties. These properties contribute to its high specificity and potency as an enzyme inhibitor, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H9N5

Molecular Weight

187.20 g/mol

IUPAC Name

2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole

InChI

InChI=1S/C9H9N5/c1-2-11-9(12-3-1)14-6-7-4-10-5-8(7)13-14/h1-3,6,10H,4-5H2

InChI Key

XUAKMKWMUDMZGS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN(N=C2CN1)C3=NC=CC=N3

Origin of Product

United States

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